N-butylquinolin-5-amine

Monoamine oxidase Enzyme inhibition Neuropharmacology

Choose N-butylquinolin-5-amine for your CNS drug discovery and MAO research. Its unique n-butyl chain delivers ~5-fold higher lipophilicity than the N-ethyl analog (logP ~3.2), critical for blood-brain barrier penetration studies. With near-equal MAO-A (36 µM) and MAO-B (37 µM) inhibition, it's the preferred non-selective reference compound over N-methylquinolin-5-amine (MAO-A-preferring). Its low aqueous solubility (0.07 g/L) makes it an excellent model for developing solubilization strategies. Available for SAR studies and in vitro assay validation.

Molecular Formula C13H16N2
Molecular Weight 200.28 g/mol
CAS No. 7506-71-0
Cat. No. B13754353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-butylquinolin-5-amine
CAS7506-71-0
Molecular FormulaC13H16N2
Molecular Weight200.28 g/mol
Structural Identifiers
SMILESCCCCNC1=CC=CC2=C1C=CC=N2
InChIInChI=1S/C13H16N2/c1-2-3-9-14-12-7-4-8-13-11(12)6-5-10-15-13/h4-8,10,14H,2-3,9H2,1H3
InChIKeyUVRGQLREULTECO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-butylquinolin-5-amine (CAS 7506-71-0): A C5‑Substituted Quinolinamine Building Block for Monoamine Oxidase and Antimicrobial Research


N‑butylquinolin‑5‑amine (CAS 7506‑71‑0, molecular formula C₁₃H₁₆N₂, molecular weight 200.28) is a quinoline derivative featuring an n‑butylamino substituent at the 5‑position of the quinoline ring [1]. This compound is primarily employed as a synthetic intermediate and as a probe for monoamine oxidase (MAO) inhibition studies, where its specific substitution pattern imparts a distinct pharmacological profile compared to unsubstituted or shorter‑chain aminoquinoline analogs [2]. Its physicochemical properties, including a calculated logP of ~3.2 and a melting point of 163 °C, further define its suitability for medicinal chemistry and materials science applications [1].

Why 5‑Aminoquinoline or Shorter N‑Alkyl Analogs Cannot Replace N‑butylquinolin‑5‑amine in MAO‑B or Solubility‑Sensitive Assays


Simple 5‑aminoquinoline (CAS 611‑34‑7) and shorter N‑alkyl derivatives (e.g., N‑methyl‑ or N‑ethylquinolin‑5‑amine) lack the extended n‑butyl chain that is essential for achieving the lipophilicity and steric bulk required for selective engagement with the MAO‑B active site or for modulating compound solubility in aqueous versus lipid environments [1]. Direct comparative data from enzyme inhibition assays reveal that the n‑butyl substitution confers a specific IC₅₀ value and selectivity window that differ markedly from the unsubstituted parent or shorter‑chain homologs [2]. Consequently, substituting a generic 5‑aminoquinoline in a validated assay or synthetic route will not reproduce the binding affinity, solubility profile, or biological readout associated with N‑butylquinolin‑5‑amine, leading to potentially misleading structure‑activity relationship conclusions or failed experimental outcomes.

Quantitative Differentiation Evidence for N‑butylquinolin‑5‑amine in MAO Inhibition and Physicochemical Property Space


MAO‑B Inhibition Potency: N‑butylquinolin‑5‑amine vs. Unsubstituted 5‑Aminoquinoline

N‑butylquinolin‑5‑amine inhibits human MAO‑B with an IC₅₀ of 3.70 × 10⁴ nM (i.e., 37 µM) in a fluorescence‑based assay using kynuramine as substrate, measured after 20 minutes [1]. In contrast, unsubstituted 5‑aminoquinoline (quinolin‑5‑amine, CAS 611‑34‑7) exhibits significantly lower MAO‑B inhibitory activity under comparable conditions, with reported IC₅₀ values typically exceeding 100 µM or showing no measurable inhibition at relevant concentrations [2]. This ~2.7‑fold improvement in potency (or greater, depending on the exact comparator) underscores the functional advantage conferred by the n‑butyl substituent.

Monoamine oxidase Enzyme inhibition Neuropharmacology

MAO‑A Inhibition Selectivity: N‑butylquinolin‑5‑amine vs. N‑methylquinolin‑5‑amine

N‑butylquinolin‑5‑amine inhibits human MAO‑A with an IC₅₀ of 3.60 × 10⁴ nM (36 µM), yielding an MAO‑B/MAO‑A selectivity ratio of approximately 1.03 (i.e., essentially non‑selective) [1]. By comparison, the shorter‑chain analog N‑methylquinolin‑5‑amine (CAS 7506‑67‑4) exhibits a markedly different selectivity profile: it demonstrates ~5‑fold higher potency against MAO‑A (IC₅₀ ≈7 µM) and a distinct MAO‑B/MAO‑A selectivity ratio of ~0.2, making it an MAO‑A‑preferential inhibitor [2]. This shift in subtype selectivity from MAO‑A‑preferring (N‑methyl) to non‑selective (N‑butyl) illustrates how alkyl chain length directly modulates enzyme isoform engagement.

Monoamine oxidase Selectivity profiling Neurodegeneration

Aqueous Solubility: N‑butylquinolin‑5‑amine vs. 5‑Aminoquinoline

The aqueous solubility of N‑butylquinolin‑5‑amine is reported as 0.07 g/L (≈0.35 mM) at 25 °C, reflecting the increased hydrophobicity conferred by the n‑butyl chain . In comparison, the parent compound 5‑aminoquinoline exhibits substantially higher water solubility, with a calculated value of approximately 1.5 g/L (≈10 mM) under the same conditions [1]. This >20‑fold reduction in aqueous solubility is a direct consequence of the alkyl substitution and has practical implications for compound handling, stock solution preparation, and in vitro assay design.

Physicochemical properties Formulation science Drug discovery

LogP (Lipophilicity): N‑butylquinolin‑5‑amine vs. N‑ethylquinolin‑5‑amine

The calculated octanol‑water partition coefficient (logP) for N‑butylquinolin‑5‑amine is approximately 3.2 [1], whereas the shorter‑chain analog N‑ethylquinolin‑5‑amine (CAS 773147‑75‑4) has a calculated logP of ~2.5 [2]. This ΔlogP of ~0.7 units corresponds to a ~5‑fold increase in lipophilicity, which can significantly affect membrane permeability, plasma protein binding, and metabolic stability. The higher logP of the N‑butyl derivative may be advantageous for crossing the blood‑brain barrier or for engaging hydrophobic enzyme pockets, but it may also increase the risk of non‑specific binding and hERG channel inhibition.

Lipophilicity ADME prediction Medicinal chemistry

Optimal Use Cases for N‑butylquinolin‑5‑amine Driven by Quantitative Differentiation Evidence


1. Non‑Selective MAO Inhibitor Probe for Pan‑MAO Inhibition Studies

Based on the direct comparative IC₅₀ data showing near‑equal inhibition of MAO‑A (36 µM) and MAO‑B (37 µM), N‑butylquinolin‑5‑amine is the preferred choice over N‑methylquinolin‑5‑amine (which is MAO‑A‑preferring) or unsubstituted 5‑aminoquinoline (which is less potent against MAO‑B) when a non‑selective MAO inhibitor is required for pharmacological profiling, enzyme mechanism studies, or as a reference compound in high‑throughput screening assays [1][2].

2. Lipophilic Scaffold for CNS‑Targeted Medicinal Chemistry Programs

The calculated logP of ~3.2 for N‑butylquinolin‑5‑amine, which is ~5‑fold higher than that of the N‑ethyl analog, positions this compound as a more lipophilic starting point for optimizing blood‑brain barrier penetration in CNS drug discovery projects [1]. Researchers can exploit this physicochemical property to improve brain exposure of lead candidates while monitoring for potential liabilities associated with increased lipophilicity [2].

3. Low‑Solubility Model Compound for Formulation Development and Preclinical Assay Validation

With an aqueous solubility of only 0.07 g/L (>20‑fold lower than 5‑aminoquinoline), N‑butylquinolin‑5‑amine serves as an excellent model compound for developing and validating solubilization strategies, such as the use of co‑solvents, cyclodextrins, or lipid‑based formulations [1]. Its low solubility also makes it a suitable test article for assessing the robustness of in vitro assay protocols that involve compound precipitation or non‑specific binding to labware [2].

4. Structure‑Activity Relationship (SAR) Anchor Point for Alkyl Chain Length Optimization

The quantifiable differences in MAO inhibition potency, isoform selectivity, lipophilicity, and solubility between N‑butylquinolin‑5‑amine and its shorter‑chain analogs (N‑methyl, N‑ethyl, N‑propyl) establish this compound as a key anchor point for SAR studies aimed at fine‑tuning the pharmacological and physicochemical properties of aminoquinoline‑based drug candidates [1][2]. Researchers can systematically vary the alkyl chain length to map the impact on target engagement and ADME parameters.

Quote Request

Request a Quote for N-butylquinolin-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.